

Chemical and physical properties of Hodgkinsine B

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Compound of Interest

Compound Name: *Hodgkinsine B*

Cat. No.: *B15618118*

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An In-depth Technical Guide to the Chemical and Physical Properties of **Hodgkinsine B**

This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental protocols related to **Hodgkinsine B**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Hodgkinsine B is a complex indole alkaloid. Its fundamental chemical and physical properties are summarized in the table below.

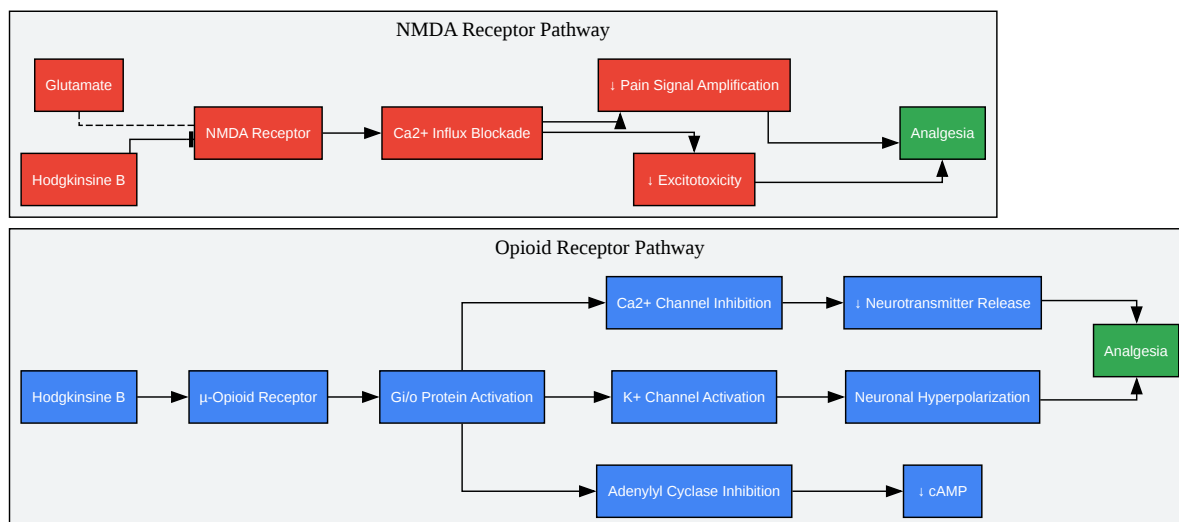
Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₈ N ₆	[1][2][3]
Molecular Weight	518.70 g/mol	[1][2][4]
CAS Number	586955-76-2	[1][5]
Appearance	Solid	[5]
Purity	>95% by HPLC	
Solubility	Soluble in methanol and DMSO	
Storage	-20°C	[5]
Optical Rotation	[α] ²⁴ _D = -88 (c = 0.21, CHCl ₃)	
Melting Point	Not reported in the available literature	

Biological Activity and Signaling Pathways

Hodgkinsine B exhibits a range of biological activities, most notably its analgesic effects. It is also reported to have antiviral, antibacterial, and antifungal properties[1][6][7]. The analgesic properties are attributed to its dual mechanism of action as a μ-opioid receptor agonist and an NMDA receptor antagonist[6][7].

Dual-Action Analgesic Signaling Pathway

The analgesic effect of **Hodgkinsine B** is potent due to its simultaneous action on two key pain signaling pathways. As a μ-opioid receptor agonist, it mimics the effects of endogenous opioids, leading to the inhibition of pain signal transmission. Concurrently, as an NMDA receptor antagonist, it blocks the action of glutamate, a primary excitatory neurotransmitter involved in the amplification of pain signals.



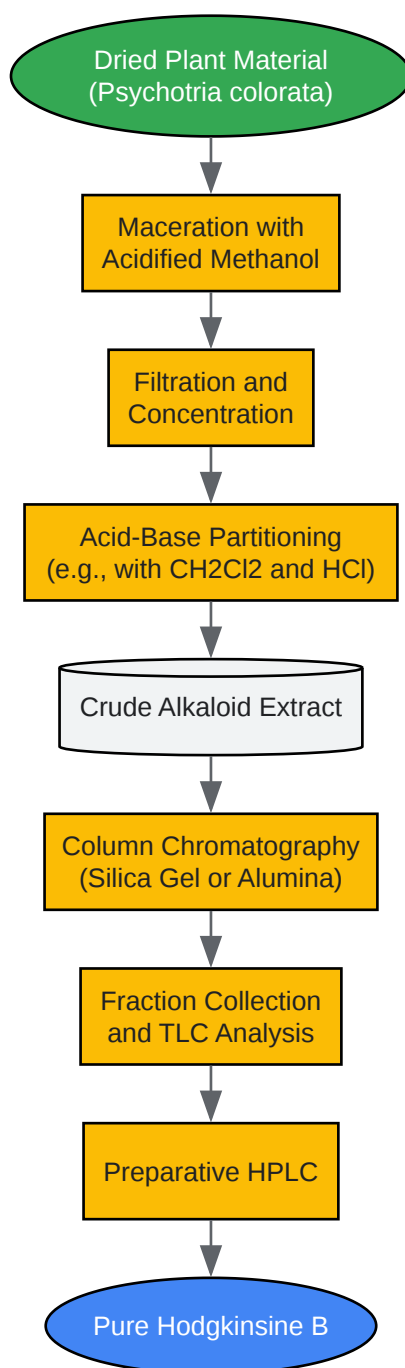
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Hodgkinsine B's dual analgesic signaling pathway.

Experimental Protocols

Isolation of Hodgkinsine B

Hodgkinsine B is naturally found in plants of the Psychotria genus, particularly *Psychotria colorata*[6][8]. A general workflow for the isolation of pyrrolidinoindoline alkaloids from plant material is outlined below.



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General workflow for the isolation of **Hodgkinsine B**.

A detailed protocol for the isolation from *Psychotria colorata* flowers involves fractionation of an alkaloid extract^[9].

Total Synthesis of Hodgkinsine B

The enantioselective total synthesis of **Hodgkinsine B** has been described in the literature. A key step involves the stereocontrolled appending of a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor via a catalyst-controlled intramolecular Heck reaction[10][11]. A detailed multi-step synthesis is also reported involving the convergent assembly of cyclotryptamine fragments[12].

Analgesic Activity Assays

The analgesic properties of **Hodgkinsine B** have been evaluated using standard in vivo models. **Hodgkinsine B** has been shown to increase the latency to tail withdrawal in the tail-flick test in mice at a dose of 10 mg/kg[5]. The analgesic effects of hodgkinsine stereoisomers have been assessed in the tail flick and capsaicin pain models[10][11].

The tail-flick test is a common method to assess centrally mediated analgesia.

- Animals: Male Swiss mice (25-30 g) are typically used.
- Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the tail.
- Procedure:
 - Animals are habituated to the testing environment.
 - A baseline latency to tail withdrawal from the heat source is recorded. A cut-off time (e.g., 10-20 seconds) is established to prevent tissue damage[2][13].
 - **Hodgkinsine B** is administered (e.g., intraperitoneally) at the desired dose (e.g., 10 mg/kg)[5].
 - The latency to tail withdrawal is measured at various time points after administration (e.g., 30, 60, 90, 120 minutes).
- Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

The hot plate test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics[14].

- Animals: Mice are placed on a hot plate with the temperature maintained at a constant $55 \pm 0.5^{\circ}\text{C}$ [\[2\]](#).
- Procedure:
 - The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded[\[2\]](#)[\[14\]](#).
 - A cut-off time of 30-60 seconds is used to prevent injury[\[2\]](#).
 - Measurements are taken before and after the administration of **Hodgkinsine B**.
- Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

Summary of Biological Data

The following table summarizes the key biological activities and potencies of **Hodgkinsine B**.

Activity	Assay	Model Organism	Effective Dose/Concentration	Reference
Analgesia	Tail-Flick Test	Mice	10 mg/kg	[5]
Analgesia	Capsaicin-Induced Pain	Mice	Data on stereoisomers available	[10] [11]
Antiviral	Not specified	Not specified	Not specified	[6] [7]
Antibacterial	Not specified	Not specified	Not specified	[6] [7]
Antifungal	Not specified	Not specified	Not specified	[6] [7]

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References

- 1. ajrconline.org [ajrconline.org]
- 2. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. Hodgkinsine | C33H38N6 | CID 442105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Hodgkinsine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Psychotria colorata - Wikipedia [en.wikipedia.org]
- 9. Pyrrolidinoindoline Alkaloids from Psychotria colorata1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concise Synthesis of (–)-Hodgkinsine, (–)-Calycosidine, (–)-Hodgkinsine B, (–)-Quadrigemine C, and (–)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
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